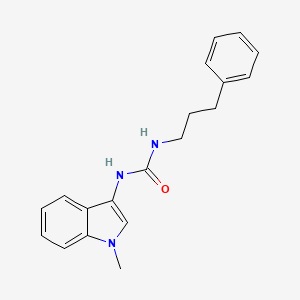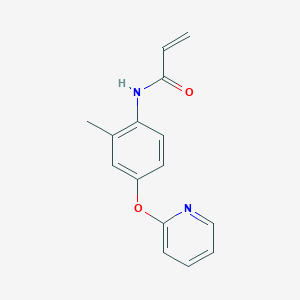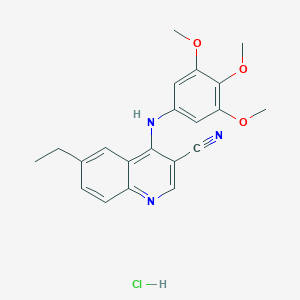
1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives can involve the reaction of isocyanates with amines or the reaction of urea with other organic compounds. For instance, paper describes the synthesis of 1,3-disubstituted ureas by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles. Similarly, paper details the synthesis of meridianin analogues by treating methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas. These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can form hydrogen bonds and contribute to the stability and crystallinity of the compound. Paper provides an example of a urea derivative whose structure was elucidated using NMR, ESI-MS, and X-ray diffraction, showing that it crystallizes in the monoclinic space group. These techniques could be employed to determine the molecular structure of "1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea" once synthesized.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including cyclization and interactions with proteins. Paper mentions a base-promoted cyclization of (thio)ureidopropenoate derivatives. Paper discusses the docking of a urea derivative into the CDK4 protein, indicating potential interactions with biological targets. These reactions are relevant for understanding the chemical behavior and potential applications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, crystal structure, and biological activity, are crucial for their practical applications. Paper reports on the solubility and inhibitory activity of synthesized urea derivatives, while paper describes the crystal structure of a urea derivative, highlighting inter- and intramolecular hydrogen bonding. These properties would need to be investigated for "1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea" to understand its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Urea Biosensors in Medical Research
Urea biosensors have been extensively studied for their applications in detecting and quantifying urea concentration, which is crucial in diagnosing and managing diseases related to nitrogen metabolism dysfunctions. Advanced materials like nanoparticles and conducting polymers have been utilized to improve the sensitivity and durability of urea biosensors. This research is pivotal in developing diagnostic tools for conditions such as renal failure and hepatic disorders (Botewad et al., 2021).
Agricultural Applications
Urea derivatives are significant in agriculture, particularly as slow-release fertilizers. Ureaform, a condensation product of urea and formaldehyde, offers a controlled nitrogen release, which is essential for fertility management and reducing environmental pollution. The degradation of ureaform and its efficiency as a fertilizer have been subjects of study, highlighting its benefits in sustainable agriculture practices (Alexander & Helm, 1990).
Industrial and Environmental Implications
Urea has been explored as a hydrogen carrier for fuel cells, indicating its potential in energy supply solutions. Its attributes, such as non-toxicity, stability, and cost-effectiveness, make urea a promising candidate for sustainable energy resources. This research underscores the feasibility of utilizing urea for future hydrogen supply, highlighting the necessity of focused scientific exploration in this domain (Rollinson et al., 2011).
Urease Inhibitors in Health and Environment
The study of urease inhibitors, particularly in the context of medical applications for treating gastric and urinary tract infections, is another area where urea derivatives have shown potential. While the only clinically used compound, acetohydroxamic acid, has shown side effects, the exploration for safer and more effective urease inhibitors continues. This research is crucial for developing treatments for infections caused by urease-producing bacteria (Kosikowska & Berlicki, 2011).
Eigenschaften
IUPAC Name |
1-(1-methylindol-3-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-22-14-17(16-11-5-6-12-18(16)22)21-19(23)20-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJYSXAWLBVLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)


![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)

![4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2548249.png)


![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2548254.png)